Lithium(1+) 3-fluoro-2-hydroxypropanoate
Description
Lithium(1+) 3-fluoro-2-hydroxypropanoate is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a lithium ion (Li+) paired with 3-fluoro-2-hydroxypropanoate, a fluorinated organic molecule. The presence of both lithium and fluorine atoms in its structure imparts distinctive characteristics that make it valuable for scientific research and industrial applications.
Properties
Molecular Formula |
C3H4FLiO3 |
|---|---|
Molecular Weight |
114.0 g/mol |
IUPAC Name |
lithium;3-fluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C3H5FO3.Li/c4-1-2(5)3(6)7;/h2,5H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
RCCUORIHBOVMRY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(C(=O)[O-])O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-fluoro-2-hydroxypropanoate typically involves the reaction of lithium hydroxide (LiOH) with 3-fluoro-2-hydroxypropanoic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as follows:
LiOH+3-fluoro-2-hydroxypropanoic acid→Lithium(1+) 3-fluoro-2-hydroxypropanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to a carbonyl group (C=O) under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxopropanoate.
Reduction: Regeneration of 3-fluoro-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) 3-fluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its role as a lithium salt in mood stabilization and its fluorinated moiety in drug design.
Industry: Utilized in the development of advanced materials, including electrolytes for lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of Lithium(1+) 3-fluoro-2-hydroxypropanoate involves its interaction with various molecular targets and pathways:
Lithium Ion: The lithium ion can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which are involved in mood regulation and neuroprotection
Fluorinated Moiety: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites.
Comparison with Similar Compounds
Similar Compounds
Lithium 3-hydroxypropanoate: Lacks the fluorine atom, resulting in different chemical properties and biological activity.
Sodium 3-fluoro-2-hydroxypropanoate: Similar structure but with sodium instead of lithium, leading to different pharmacokinetics and pharmacodynamics.
Potassium 3-fluoro-2-hydroxypropanoate: Similar to the sodium salt but with potassium, affecting its solubility and reactivity.
Uniqueness
Lithium(1+) 3-fluoro-2-hydroxypropanoate is unique due to the combination of lithium and fluorine in its structure. This dual functionality imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Lithium(1+) 3-fluoro-2-hydroxypropanoate is a lithium salt derived from 3-fluoro-2-hydroxypropanoic acid. This compound has garnered interest due to its potential biological activities, particularly in the context of psychiatric disorders and neuroprotective effects. Here, we explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Lithium compounds are well-known for their mood-stabilizing properties. The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, leading to decreased inositol levels, which can affect various signaling pathways involved in mood regulation.
- Neuroprotective Effects : Lithium has been shown to promote neuronal survival and reduce apoptosis through the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway.
- Influence on Neurotransmitter Systems : It affects the balance of neurotransmitters, including serotonin and norepinephrine, which are critical in mood regulation.
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications:
- Bipolar Disorder : Lithium salts are commonly used in the treatment of bipolar disorder due to their efficacy in stabilizing mood and preventing manic episodes.
- Neurodegenerative Diseases : Recent studies suggest that lithium may have protective effects against neurodegenerative diseases like Alzheimer's by inhibiting tau phosphorylation and reducing amyloid-beta accumulation.
Case Studies
- Case Study on Bipolar Disorder : A clinical trial involving patients with bipolar disorder demonstrated that patients treated with lithium showed significant improvement in mood stabilization compared to placebo groups. The study highlighted the importance of dosage and monitoring for side effects such as thyroid dysfunction and renal impairment.
- Neuroprotection in Animal Models : In preclinical studies using rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential role as a neuroprotective agent.
Data Tables
| Biological Activity | Mechanism | Therapeutic Implications |
|---|---|---|
| Mood Stabilization | Inhibition of inositol monophosphatase | Treatment of bipolar disorder |
| Neuroprotection | Modulation of PI3K pathway | Potential use in Alzheimer's disease |
| Reduction of Apoptosis | Promotion of neuronal survival | Neuroprotective strategies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
